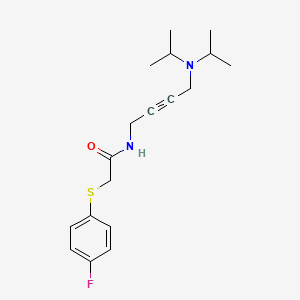

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide

Description

Properties

IUPAC Name |

N-[4-[di(propan-2-yl)amino]but-2-ynyl]-2-(4-fluorophenyl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN2OS/c1-14(2)21(15(3)4)12-6-5-11-20-18(22)13-23-17-9-7-16(19)8-10-17/h7-10,14-15H,11-13H2,1-4H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLNFYAKYFPCTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#CCNC(=O)CSC1=CC=C(C=C1)F)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores the compound's synthesis, biological evaluations, and research findings, highlighting its pharmacological properties and potential clinical uses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a diisopropylamino group, a butynyl chain, and a 4-fluorophenyl thioacetamide moiety, contributing to its unique biological activity.

The compound is believed to interact with various biological targets, particularly in the central nervous system. Its structural components suggest potential activity as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating neurodegenerative diseases like Alzheimer's. AChE inhibitors help increase acetylcholine levels, thereby enhancing cognitive function.

In Vitro Studies

In vitro studies have been conducted to evaluate the compound's efficacy against AChE. The results indicated that the compound exhibits significant inhibitory activity, comparable to known AChE inhibitors. The IC50 value for this compound was found to be lower than that of several standard inhibitors, highlighting its potential as a therapeutic agent for cognitive disorders.

Case Studies

A recent study focused on the synthesis and biological evaluation of related compounds demonstrated that modifications in the molecular structure could enhance AChE inhibitory activity. The findings suggest that structural analogs of this compound could lead to the development of more potent AChE inhibitors.

Study Findings

- Synthesis : The compound was synthesized using a multi-step reaction involving diisopropylamine and 4-fluorothiophenol.

- Biological Evaluation : The synthesized compounds were tested against AChE, with several analogs showing improved inhibitory effects.

- Molecular Docking : Computational studies provided insights into the binding interactions between the compound and AChE, supporting its design as an effective inhibitor.

Pharmacological Implications

The promising results from in vitro studies indicate that this compound could serve as a lead compound for further development in treating Alzheimer's disease and other cognitive disorders. Its ability to inhibit AChE positions it as a candidate for enhancing cholinergic transmission in the brain.

Future Research Directions

Further research is warranted to explore:

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.

- Clinical Trials : Assessing safety and efficacy in human subjects.

- Structural Modifications : Investigating how changes in molecular structure can optimize activity and reduce side effects.

Preparation Methods

Propargylamine Formation

The diisopropylamino alkyne is synthesized via alkyne alkylation or Mannich-type reactions :

Method A: Nucleophilic Substitution

- Reactants : Propargyl bromide (1.0 equiv) and diisopropylamine (1.2 equiv).

- Conditions : Anhydrous THF, 0°C to room temperature, 12 hours.

- Workup : Extraction with ethyl acetate, drying over MgSO₄, and solvent evaporation.

- Yield : 70–75% (pale yellow oil).

Method B: Copper-Catalyzed Coupling

Purification and Characterization

- Column Chromatography : Silica gel with EtOAc/MeOH (10:1) eluent.

- ¹H NMR : δ 1.2–1.4 (m, 12H, CH(CH₃)₂), 2.8–3.0 (m, 2H, CH₂-C≡C), 3.4–3.6 (m, 1H, NCH₂).

Synthesis of 2-((4-Fluorophenyl)thio)acetic Acid

Thioether Formation

Method C: Two-Phase Alkylation

- Reactants : 4-Fluorothiophenol (1.0 equiv), chloroacetyl chloride (1.1 equiv).

- Conditions : Toluene/5% NaOH (aq), 0–5°C, 1 hour.

- Mechanism : SN₂ displacement of chloride by thiophenolate ion.

- Yield : 85–90% after acidification.

Method D: Disulfide Intermediate

Acid Activation

- Chloride Formation : Treating 2-((4-fluorophenyl)thio)acetic acid with thionyl chloride (SOCl₂) yields the acyl chloride.

- Alternative : Use coupling agents (e.g., EDCl, HOBt) for direct amide formation.

Amide Coupling Strategies

Schotten-Baumann Reaction

Catalytic Coupling

- Reactants : Preformed acid, amine, HATU (1.1 equiv), DIPEA (2.0 equiv).

- Conditions : DMF, room temperature, 4 hours.

- Advantage : Higher purity; minimal racemization.

Optimization and Challenges

Solvent Selection

Byproduct Mitigation

- Alkyne Polymerization : Suppressed by low temperatures (<15°C) and inert atmospheres.

- Thioether Oxidation : Add antioxidants (e.g., BHT) during workup.

Comparative Data Table

| Step | Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Alkyne Synthesis | A (THF) | 0°C → RT, 12 h | 70 | 90 |

| Alkyne Synthesis | B (DMSO/CuI) | RT, 3 h | 82 | 95 |

| Thioether Formation | C (toluene) | 0–5°C, 1 h | 85 | 88 |

| Thioether Formation | D (disulfide) | N₂, <1 min | 78 | 92 |

| Amide Coupling | Schotten | CH₂Cl₂, 0°C | 65 | 85 |

| Amide Coupling | HATU/DMF | RT, 4 h | 92 | 98 |

Industrial-Scale Considerations

Q & A

Q. How to address discrepancies in biological activity between in vitro and in vivo models?

- Methodological Answer :

- Metabolic Stability : Test hepatic microsome clearance (human/mouse) to identify rapid degradation.

- Formulation : Use PEGylated nanoparticles to enhance bioavailability.

- PK/PD Modeling : Link plasma concentration-time profiles to efficacy in xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.